molecular formula C11H15N B1330008 3-Phenylpiperidine CAS No. 3973-62-4

3-Phenylpiperidine

Cat. No. B1330008
CAS RN: 3973-62-4
M. Wt: 161.24 g/mol
InChI Key: NZYBILDYPCVNMU-UHFFFAOYSA-N
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Description

3-Phenylpiperidine is a chemical compound with a phenyl moiety directly attached to piperidine . It has a molecular formula of C11H15N . Phenylpiperidines, including 3-Phenylpiperidine, are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A set of 13 alkyl derivatives of 3-phenylpiperidine-2,6-dione were synthesized . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular structure of 3-Phenylpiperidine was confirmed by an X-ray crystallography . It has a molecular weight of 161.24 .


Chemical Reactions Analysis

Piperidines, including 3-Phenylpiperidine, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-Phenylpiperidine has a density of 1.0±0.1 g/cm3, a boiling point of 263.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Piperidine derivatives, including 3-Phenylpiperidine, are utilized in various scientific fields, particularly in pharmaceutical research . Here are some general applications:

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They play a significant role in drug design and are used as synthetic fragments .
    • More than 7000 piperidine-related papers were published during the last five years .
  • Synthesis of Organic Compounds

    • Piperidine is widely used as a building block and reagent in synthesizing organic compounds .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Therapeutic Applications

    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety And Hazards

When handling 3-Phenylpiperidine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Piperidines, including 3-Phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBILDYPCVNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871048
Record name 3-Phenylpiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpiperidine

CAS RN

3973-62-4
Record name 3-Phenylpiperidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpiperidine
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Record name 3-Phenylpiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpiperidine
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Synthesis routes and methods I

Procedure details

Pyridine and 2-methylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-phenylpyridine (8.0 g, 51.5 mmol), PtO2 (0.8 g), 234 mL of H2O, and 16 mL of concentrated HCl was hydrogenated in a Parr shaker at room temperature for 24 hours. The mixture was filtered, and the filtrate was cooled to 0° C. and was basified with 10N NaOH solution. The mixture was extracted (4×) with CH2Cl2. The combined organic layers were washed with saturated NaCl solution, dried (MgSO4), filtered, and concentrated in vacuo to afford the title compound (7.5 g ) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 1.62 (t, 2H), 1.80 (m, 1H), 2.01 (m, 1H), 2.67 (m, 3H), 3.05-3.23 (m, 2H), 7.20 (d, 2H), 7.29 (t, 3H). MS (DCl/NH3) m/e 162 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
234 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
355
Citations
H Kugita, T Oine, H Inoue… - Journal of Medicinal …, 1965 - ACS Publications
2-Methyl analogs of certain3-alkyl-3-phenylpiperidine derivatives havebeen synthesized and tested for anal-gesic activity. 1-Phenacyl derivative of the 2, 3-dimethyl compound (11) was …
Number of citations: 44 pubs.acs.org
H Kugita, H Inoue, T Oine, G Hayashi… - Journal of Medicinal …, 1964 - ACS Publications
Methods.—(1) Analgesic Activity and Toxicity.—Analgesic effect was measured by the hot-plate method. 3 ED50 values were calculated4 from the pain reaction time of each group of 10 …
Number of citations: 28 pubs.acs.org
J Tedroff, R Torstenson, P Hartvig, C Sonesson… - Synapse, 1998 - Wiley Online Library
(−)‐OSU6162 is a substituted (S)‐3‐phenylpiperidine derivative which exhibits some affinity to the dopamine D 2 receptor family. In vivo, the compound displays a unique normalizing …
Number of citations: 46 onlinelibrary.wiley.com
LC Wienkers, MA Wynalda - Drug metabolism and disposition, 2002 - ASPET
(S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride [(−)-OSU6162] is a weak dopamine D2 receptor modulator that possesses potential for the treatment of levodopa (l-…
Number of citations: 12 dmd.aspetjournals.org
H Zhang, C Liu, Q Chen, LA Shen, W Xiao… - Journal of Medicinal …, 2023 - ACS Publications
… Therefore, in the present study, we focused on optimization of 3-phenylpiperidine-based β-catenin/BCL9 PPI inhibitors, aiming to improve the treatment efficacy and the anti-PD-1 Ab …
Number of citations: 1 pubs.acs.org
U Hacksell, LE Arvidsson, U Svensson… - Journal of Medicinal …, 1981 - ACS Publications
… affected by the phenethylamine and 3-phenylpiperidine derivatives. The postsynaptic DA … by the phenethylamine 62® but not bythe analogous 3phenylpiperidine 21. Thus, it could be …
Number of citations: 131 pubs.acs.org
A Ekesbo, R Torstenson, P Hartvig, A Carlsson… - …, 1999 - Elsevier
The substituted (S)-3-phenylpiperidine (−)-OSU6162 belongs to a novel class of functional modulators of dopaminergic systems. In vivo, (−)-OSU6162 has a unique stabilising profile on …
Number of citations: 32 www.sciencedirect.com
H Schramm, J Christoffers - Tetrahedron: Asymmetry, 2009 - Elsevier
Racemic cis-4-amino-1-benzyl-3-phenylpiperidine was prepared by reductive amination of the respective 4-piperidone via its oxime. The resolution of the racemate was accomplished …
Number of citations: 16 www.sciencedirect.com
CF Koelsch - Journal of the American Chemical Society, 1943 - ACS Publications
… , the above lactam gave 4,4-dimethyl-3-phenylpiperidine in good yield. The base was … , illustrated in the present paper by the preparation of several derivatives of 3-phenylpiperidine. …
Number of citations: 21 pubs.acs.org
LA Walters, SM McElvain - Journal of the American Chemical …, 1933 - ACS Publications
… for its reduction to 3-phenylpiperidine, this latter compound was … 3-Phenylpiperidine.—The remainder of the sirup which was … collected as 3-phenylpiperidine. This impure product was …
Number of citations: 14 pubs.acs.org

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